1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane is a heterocyclic compound that features a spiro structure, incorporating both pyrazine and diazaspirononane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with diazaspirononane precursors in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets. The pyrazine moiety can interact with various enzymes or receptors, modulating their activity. The spiro structure may enhance the compound’s stability and binding affinity to its targets, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Methyl-7-(pyridin-2-yl)-1,7-diazaspirononane
- 1-Methyl-7-(quinolin-2-yl)-1,7-diazaspirononane
- 1-Methyl-7-(pyrimidin-2-yl)-1,7-diazaspirononane
Uniqueness: 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to its analogs.
Properties
CAS No. |
646056-28-2 |
---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-methyl-7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-7-2-3-12(15)4-8-16(10-12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
DSMSPUXVMPEGNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.